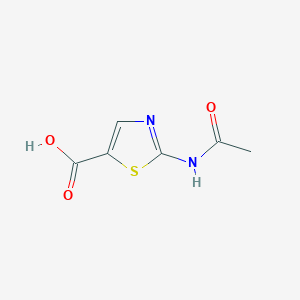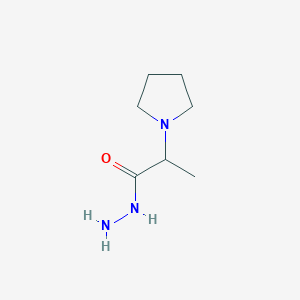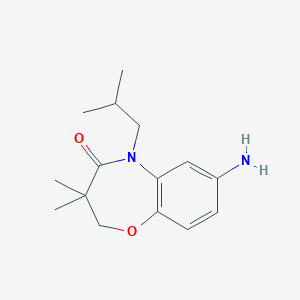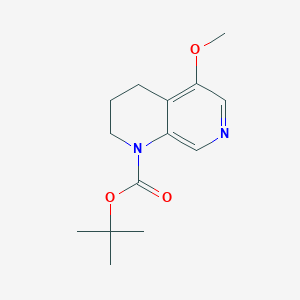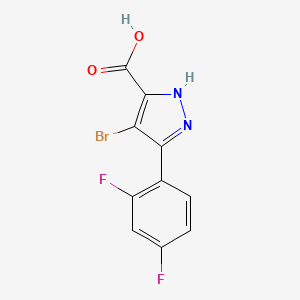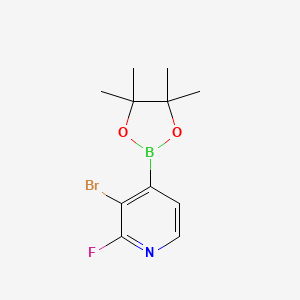
3-Brom-2-Fluor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin
Übersicht
Beschreibung
Boric acid ester intermediates with benzene rings, such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone, are important in organic synthesis .
Synthesis Analysis
These compounds can be obtained by a multi-step substitution reaction . For example, 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone were synthesized through a three-step substitution reaction .
Molecular Structure Analysis
The structures of these compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
Chemical Reactions Analysis
The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Physical And Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Suzuki-Reaktion
Diese Verbindung ist ein wichtiges Nukleophil in der Suzuki-Reaktion . Die Suzuki-Reaktion ist eine Art Kreuzkupplungsreaktion, die verwendet wird, um Kohlenstoff-Kohlenstoff-Bindungen durch Kupplung von Boronsäuren mit Organohalogeniden zu bilden .
Bor-Neutroneneinfangtherapie (BNCT)
Boronsäureverbindungen wie diese wurden in der Bor-Neutroneneinfangtherapie weit verbreitet. BNCT ist eine Art Strahlentherapie, die zur Behandlung von Krebs eingesetzt wird .
Medikamententransportpolymere
Diese Verbindungen werden in Rückkopplungskontroll-Medikamententransportpolymeren bei der Krebsbehandlung eingesetzt . Diese Polymere können die Freisetzung von Medikamenten kontrollieren und so die Wirksamkeit der Behandlung verbessern .
Enzyminhibitoren
In der Arzneimittelforschungsanwendung werden Borsäureverbindungen üblicherweise als Enzyminhibitoren verwendet . Sie können die Aktivität bestimmter Enzyme hemmen, was bei der Behandlung verschiedener Krankheiten nützlich sein kann .
Spezifische Ligandenmedikamente
Diese Verbindungen können auch als spezifische Ligandenmedikamente verwendet werden . Ligandenmedikamente können an spezifische Rezeptoren im Körper binden und eine Reaktion auslösen .
Antikrebsmedikamente
Neben der Behandlung von Tumoren und mikrobiellen Infektionen können sie auch zur Behandlung von Antikrebsmedikamenten verwendet werden . Das Vorhandensein von Borsäure in diesen Verbindungen kann die Wirksamkeit von Antikrebsmedikamenten verbessern .
Synthese von Fluoropyridinen
Diese Verbindung kann bei der Synthese von Fluoropyridinen verwendet werden . Fluoropyridine haben interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften aufgrund des Vorhandenseins der starken elektronenziehenden Substituenten im aromatischen Ring .
Bildgebungsmittel für biologische Anwendungen
Einige Synthesewege zu 18F-substituierten Pyridinen, die ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen darstellen, werden zusammengefasst . Diese Mittel können in der medizinischen Bildgebung verwendet werden, um die Struktur und Funktion des Körpers zu visualisieren .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDFQKIZOVRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656767 | |
| Record name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150561-78-6 | |
| Record name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



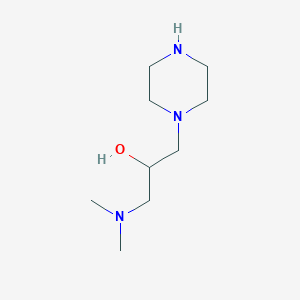

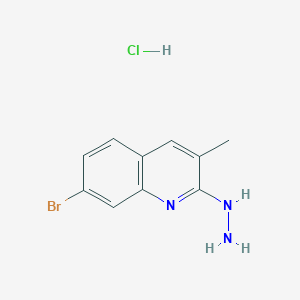
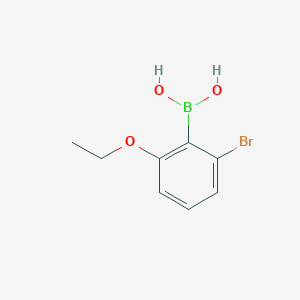

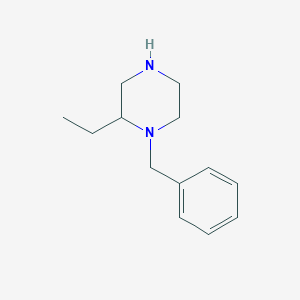
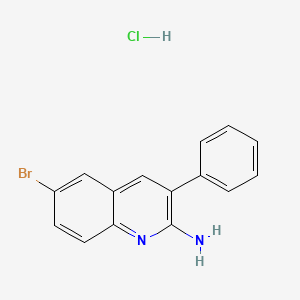
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)
